molecular formula C7H13NO2 B1322918 N-Methyltetrahydro-2H-pyran-4-carboxamide CAS No. 1017781-43-9

N-Methyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B1322918
M. Wt: 143.18 g/mol
InChI Key: MGZFJPUAQNIUOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various carboxamide derivatives has been explored through different methods. For instance, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized via a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3 . Another approach involves the Suzuki cross-coupling reaction to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, using intermediates prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . Additionally, 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial activity were synthesized using TBTU as a coupling agent and NMM as a base .

Molecular Structure Analysis

The molecular structures of carboxamide derivatives have been elucidated using various techniques. For example, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been determined, revealing an anti-rotamer conformation about the C-N bond and variations in the orientation of the amide O atom . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction, showing a dihedral angle between the pyrazole and thiophene rings and a 3D network formed by hydrogen bond interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxamide derivatives often lead to unexpected products. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine resulted in a carboxamide moiety joined to a substituted pyrazoline ring, with the carbonyl O atom involved in an intermolecular hydrogen bond with the amide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives have been studied through various analyses. The synthesized pyrazole derivative was found to be thermally stable up to 190°C, and its molecular geometries and electronic structures were optimized using ab-initio methods . The electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were investigated through DFT calculations, considering parameters such as FMOs, HOMO–LUMO energy gap, and hyperpolarizability . The antimicrobial activities of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were determined using the microdilution broth method, with some compounds exhibiting significant activity against various bacteria and fungi .

Scientific Research Applications

Genotoxicity and Toxicity Assessment

N-Methyltetrahydro-2H-pyran-4-carboxamide and its derivatives have been evaluated for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, and phototoxicity/photoallergenicity. A study on a similar compound, 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, found it to be non-genotoxic and without skin sensitization potential, providing a margin of exposure greater than 100 for repeated dose, developmental, and reproductive toxicity endpoints (Api et al., 2019).

Synthesis and Applications in Pheromones

The compound's derivatives have applications in the synthesis of chiral methyl-branched building blocks. These blocks are useful for preparing pheromones for various beetle species and other biologically active compounds (Mineeva, 2015).

Antimicrobial Activity

Derivatives of N-Methyltetrahydro-2H-pyran-4-carboxamide exhibit antimicrobial activity. A study synthesizing amide derivatives of pyranone demonstrated significant antibacterial activity against various bacteria and fungi (Aytemir et al., 2003).

Advanced Organic Synthesis

The compound is used in advanced organic synthesis processes, such as the Palladium-catalyzed formation of carbon−sulfur bonds. This method has been applied to synthesize a former antiasthma drug candidate (Norris & Leeman, 2008).

Synthesis of Functionalized Carboxamides

An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed. These compounds are important for various chemical transformations (Ievlev et al., 2016).

properties

IUPAC Name

N-methyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-7(9)6-2-4-10-5-3-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFJPUAQNIUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyltetrahydro-2H-pyran-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IC Dos Reis - 2021 - search.proquest.com
The development of new methodologies in organic chemistry is of great importance. In fact, the discovery and creation of new reactions frequently uncovers new chemical reactivities …
Number of citations: 2 search.proquest.com
F Luo, CL Li, P Ji, Y Zhou, J Gui, L Chen, Y Yin… - Chem, 2023 - cell.com
Here, we document the reinvention of aryne chemistry with "old" o-diiodoarenes as aryne progenitors. We have established a NaH-mediated activation strategy for the generation of …
Number of citations: 2 www.cell.com

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